

Introduction to the NMR Spectroscopy of 1,2-Dichlorobenzene

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Compound of Interest

Compound Name: 1,2-Dichlorobenzene

Cat. No.: B045396

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1,2-Dichlorobenzene is an aromatic organic compound. Its structure presents a plane of symmetry that influences its NMR spectra. The substitution pattern of the two chlorine atoms on the benzene ring creates distinct magnetic environments for the hydrogen and carbon atoms. These differences are key to its identification and characterization via ^1H and ^{13}C NMR spectroscopy.[1] The analysis of chemical shifts, signal multiplicities, and coupling constants provides unambiguous structural information.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1,2-dichlorobenzene** is characterized by a complex second-order coupling pattern known as an AA'BB' system.[2] This arises because the protons on opposite sides of the symmetry plane are chemically equivalent but not magnetically equivalent. This results in two multiplets in the aromatic region of the spectrum.

Table 1: ^1H NMR Spectral Data for **1,2-Dichlorobenzene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3, H-6	~7.45 - 7.47	Multiplet	2H
H-4, H-5	~7.21 - 7.23	Multiplet	2H

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.^[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **1,2-dichlorobenzene**, typically acquired with proton decoupling, shows three distinct singlet signals corresponding to the three unique carbon environments in the molecule.^[1]

Table 2: ¹³C NMR Spectral Data for **1,2-Dichlorobenzene**

Carbons	Chemical Shift (δ, ppm)
C-1, C-2	~132.7
C-3, C-6	~130.5
C-4, C-5	~127.5

Note: ¹³C NMR spectra are generally acquired with proton decoupling, resulting in singlet signals for each unique carbon environment.

Experimental Protocols

The following sections outline the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of **1,2-dichlorobenzene**.

Sample Preparation

- Weigh approximately 10-20 mg of **1,2-dichlorobenzene**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.^{[3][4]}
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).^{[5][6]}
- Transfer the resulting solution into a standard 5 mm NMR tube.

^1H NMR Spectrum Acquisition

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal resolution.^[1]
- Pulse Sequence: A standard single-pulse experiment is generally sufficient.
- Acquisition Parameters:
 - Spectral Width: ~12 ppm
 - Acquisition Time: ~2-3 seconds^[1]
 - Relaxation Delay: 1-5 seconds^[1]
 - Number of Scans: 8-16 scans typically provide an adequate signal-to-noise ratio.^[1]

^{13}C NMR Spectrum Acquisition

- Spectrometer: A spectrometer with a frequency of 75 MHz or higher is suitable.
- Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets.
- Acquisition Parameters:
 - Spectral Width: ~220 ppm^[6]
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: A 2-second relaxation delay is a common starting point. For larger molecules or for quantitative analysis, longer delays may be necessary.^[7]
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is often required to achieve a good signal-to-noise ratio.^[6]

Data Processing

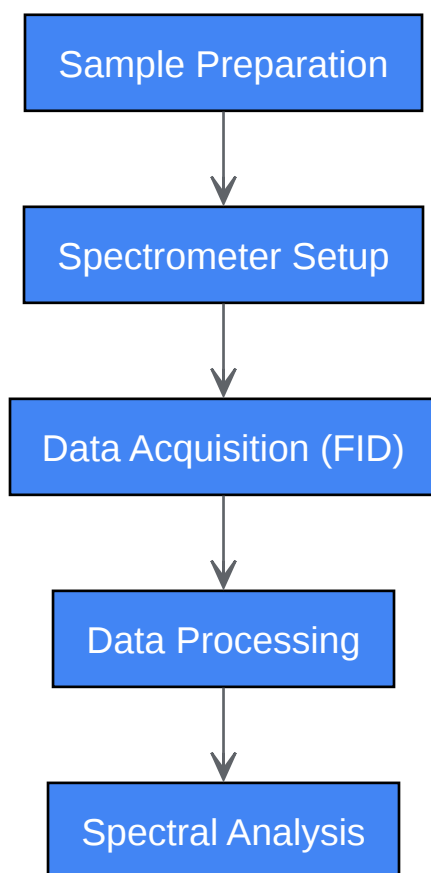
- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Perform phase correction to ensure all peaks are in the positive absorptive phase.
- Apply baseline correction to obtain a flat baseline.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different protons.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a generalized workflow for an NMR experiment.

Caption: Structure of **1,2-Dichlorobenzene** with atom numbering.



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Caption: Generalized workflow for an NMR spectroscopy experiment.

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